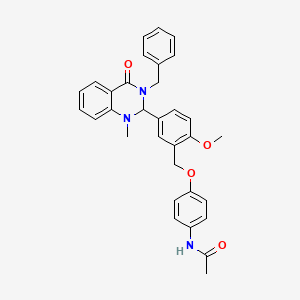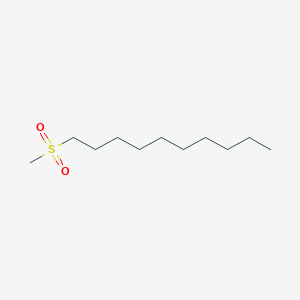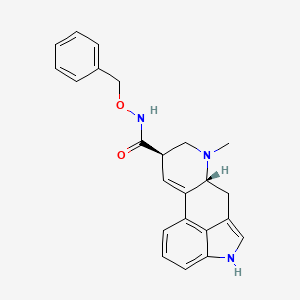
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is a derivative of the ergoline class of compounds Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Ergoline Core: This is usually achieved through cyclization reactions involving indole derivatives.
Introduction of the Carboxamide Group: This step involves the reaction of the ergoline core with carboxylic acid derivatives under specific conditions.
Benzyloxy Substitution:
Final Modifications: Additional steps may include dehydrogenation and methylation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studies often focus on its interactions with biological receptors and enzymes.
Medicine: Research includes its potential therapeutic effects and pharmacokinetics.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include signal transduction mechanisms that alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic Acid Diethylamide: Known for its psychoactive properties.
Ergine: Found in certain plant species and has similar structural features.
Methylergonovine: Used in medicine to control bleeding after childbirth.
Uniqueness
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is unique due to its specific substitutions, which confer distinct pharmacological properties. Its benzyloxy group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63938-25-0 |
|---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(6aR,9R)-7-methyl-N-phenylmethoxy-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1 |
InChI-Schlüssel |
DNKCQSVUEVTFGH-DYESRHJHSA-N |
Isomerische SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
Kanonische SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


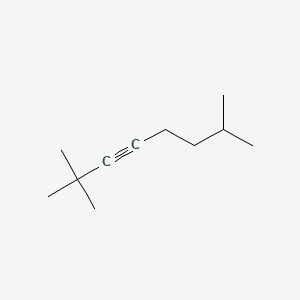

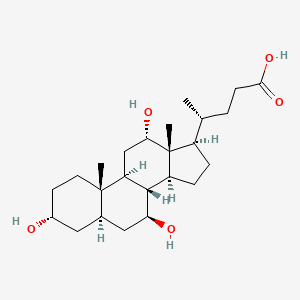
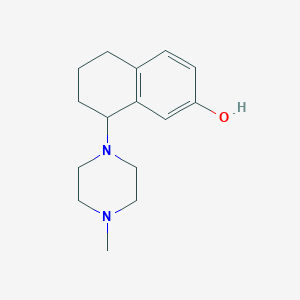
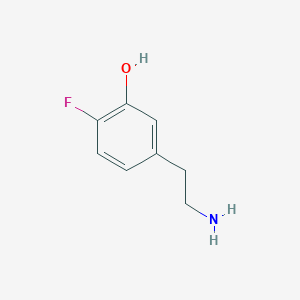
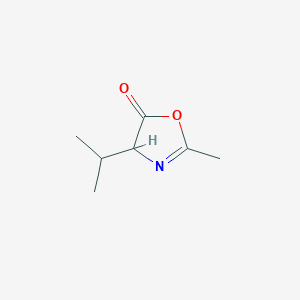
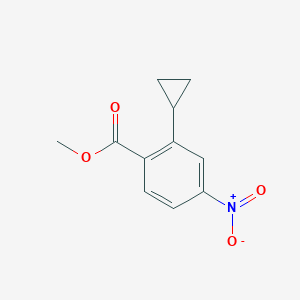
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
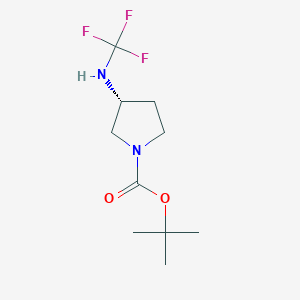
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
